molecular formula C7H8ClN3O B135870 N-(Chlorophenyl)-N'-hydroxyguanidine CAS No. 130974-86-6

N-(Chlorophenyl)-N'-hydroxyguanidine

Numéro de catalogue: B135870
Numéro CAS: 130974-86-6
Poids moléculaire: 185.61 g/mol
Clé InChI: JYBXKTLYOMPMQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Chlorophenyl)-N'-hydroxyguanidine is a synthetic hydroxyguanidine derivative characterized by a chlorophenyl group attached to the guanidine nitrogen and a hydroxylamine moiety at the N'-position.

Key structural features include:

  • Chlorophenyl substituent: Enhances lipophilicity and influences binding interactions with biological targets.
  • Hydroxyguanidine core: Facilitates redox activity and participation in enzymatic reactions, particularly NO synthesis .

Studies demonstrate that N-(4-chlorophenyl)-N'-hydroxyguanidine (compound 1) is oxidized by inducible NOS (NOS II) to produce nitric oxide (NO) and urea in a 1:1 molar ratio, mimicking the behavior of endogenous Nω-hydroxy-L-arginine (NOHA) but with a higher Km (500 µM vs. 15 µM for NOHA) .

Activité Biologique

N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.

  • Chemical Formula : C₇H₈ClN₃O
  • Molecular Weight : 185.611 g/mol
  • CAS Number : 130974-86-6
  • IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine

This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .

Antitumor Activity

Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .

CompoundAverage Number of Tumors per Disc% Inhibition
12.073
21.580
32.073
43.060
.........

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .

Bacterial StrainMean Zone of Inhibition (mm)
Staphylococcus aureus---
Escherichia coliModerate
Klebsiella pneumoniae---

Antioxidant Activity

In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .

Case Studies and Research Findings

  • Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.
  • Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .
  • Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-(Chlorophenyl)-N'-hydroxyguanidine is classified as a small organic molecule with the chemical formula C7H8ClN3OC_7H_8ClN_3O and a molecular weight of approximately 185.61 g/mol. It primarily functions as an inhibitor of nitric oxide synthase 3 (NOS3), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission .

Pharmacological Applications

  • Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
    • Recent studies indicate that this compound acts as a modulator of IDO, an enzyme involved in the degradation of tryptophan. This modulation can influence immune responses and has potential applications in treating various diseases, including cancer and autoimmune disorders .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects in several pharmacological screenings. It has been shown to suppress nitric oxide production in vitro, indicating its potential use in treating inflammatory conditions .
  • Neuropharmacological Effects :
    • By inhibiting NOS3, this compound may also affect neurotransmitter systems, suggesting potential applications in neuropsychiatric disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of N-(substituted phenyl)-2-hydroxynicotinanilides, including this compound, for their anti-inflammatory properties. The results indicated that compounds with electron-withdrawing groups exhibited significant anti-inflammatory activity comparable to established treatments like Leflunomide .

Case Study 2: IDO Inhibition

Research published in a patent application highlighted the role of this compound as an IDO inhibitor. This inhibition can enhance T cell activation, making it a candidate for therapies aimed at combating immunosuppression associated with cancer and chronic infections .

Data Summary Table

Application AreaMechanism of ActionRelevant Findings
IDO ModulationInhibition of tryptophan degradationEnhances T cell activation; potential for cancer therapy
Anti-inflammatory EffectsSuppression of NO productionComparable efficacy to Leflunomide in preclinical models
Neuropharmacological PotentialInhibition of NOS3May impact neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Chlorophenyl)-N'-hydroxyguanidine, and how can structural purity be verified?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using chloroformamidinium salts and substituted anilines in aprotic solvents like acetonitrile, followed by hydrolysis under basic conditions (e.g., NaOH). Structural verification requires X-ray crystallography to confirm bond lengths (e.g., C–N bonds: 1.288–1.408 Å) and angles (e.g., N–C1–N angles: 115–126°), complemented by NMR and mass spectrometry .

Q. How does the electronic configuration of this compound influence its stability in aqueous solutions?

  • Methodology : Stability studies should employ UV-Vis spectroscopy and HPLC under varying pH conditions. The hydroxyguanidine moiety’s resonance stabilization and hydrogen-bonding interactions (e.g., C–H···O dimers) reduce hydrolysis rates. Accelerated degradation tests at elevated temperatures can quantify half-life .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of this compound as a nitric oxide synthase (NOS) substrate and an electron acceptor?

  • Methodology : Structural studies (e.g., X-ray crystallography of nNOS complexes) reveal two binding modes: one aligning with Nω-hydroxy-L-arginine and another rotated 120°, altering proximity to the heme iron. Enzymatic assays with isotopically labeled substrates (e.g., ^15N or ^18O) can track NO release kinetics. Computational modeling (MD/DFT) clarifies electron transfer pathways .

Q. How can researchers resolve contradictions in reported cytotoxic activities of this compound derivatives across cancer cell lines?

  • Methodology : Standardize assays using NIH guidelines (e.g., cell line authentication, control groups). Compare IC50 values under identical conditions (e.g., HepG2: 7.80–126 µM). Investigate off-target effects via kinome profiling or CRISPR screens. Structural analogs (e.g., sulfonyl-N-hydroxyguanidines) show enhanced activity due to aromatic stacking interactions .

Q. What experimental designs are optimal for evaluating the cardioprotective efficacy of this compound in ischemia-reperfusion models?

  • Methodology : Use rat models with left coronary artery occlusion (e.g., 10 min ischemia, 20 min reperfusion). Administer 1–10 mg kg⁻¹ pre-occlusion. Monitor arrhythmias (ECG) and mortality (e.g., 0% mortality at 3 mg kg⁻¹ vs. 47% controls). Measure biomarkers like malondialdehyde (MDA) to quantify oxidative stress .

Q. How does the binding mode of this compound to NOS isoforms correlate with its substrate specificity and NO production efficiency?

  • Methodology : Perform mutagenesis studies on key active-site residues (e.g., Glu592 in nNOS). Compare kinetic parameters (Km, Vmax) across isoforms (iNOS, eNOS, nNOS). Cryo-EM or surface plasmon resonance (SPR) can assess binding affinities. Substrate analogs (e.g., N-isopropyl-N'-hydroxyguanidine) show altered H-bonding networks, affecting catalytic turnover .

Q. Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

  • Approach : Optimize solvent polarity (e.g., acetonitrile/water mixtures) and slow evaporation. Use seeding techniques for stubborn analogs. Methyl/chloro substituents enhance crystal packing via van der Waals interactions. For flexible moieties (e.g., rotating methyl groups), refine structures with restrained hydrogen positions in SHELXL .

Q. How should researchers validate the antioxidant mechanisms of this compound in biological systems?

  • Approach : Combine in vitro assays (e.g., DPPH radical scavenging) with in vivo models (e.g., rat myocardial tissue). Use ESR spectroscopy to detect superoxide/OH• radical quenching. Correlate findings with xanthine oxidase inhibition assays, as hydroxyguanidines compete with xanthine for electron acceptance .

Q. Data Interpretation and Reporting

Q. How can conflicting data on enzymatic reduction rates of hydroxyguanidine derivatives be reconciled?

  • Analysis : Control for variables like enzyme source (e.g., liver particulate prep vs. recombinant NOS) and cofactor availability (riboflavin phosphate, dithionite). Normalize activity to protein content (pmol hr⁻¹ mg⁻¹ N). Heat lability studies (e.g., 50°C pre-treatment) confirm enzyme complex stability impacts observed rates .

Q. What statistical frameworks ensure robust interpretation of dose-response relationships in cytotoxicity studies?

  • Guidelines : Follow NIH preclinical checklists for replicates (n ≥ 3) and outlier removal. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% CI. Report Hill slopes to infer cooperativity. For in vivo xenografts, Kaplan-Meier survival analysis and log-rank tests validate significance (e.g., K1735/M2 melanoma model) .

Comparaison Avec Des Composés Similaires

Enzymatic Activity and NOS Substrate Efficiency

Hydroxyguanidine derivatives vary significantly in their ability to act as NOS substrates. The table below compares enzymatic parameters and structural features:

Compound Km (µM) Vmax (nmol NO/min/mg) Key Structural Features Reference
N-(4-Chlorophenyl)-N'-hydroxyguanidine 500 390 ± 50 Chlorophenyl, hydroxyguanidine
Nω-Hydroxy-L-arginine (NOHA) 15 1600 ± 200 Endogenous arginine derivative
N-Isopropyl-N'-hydroxyguanidine N/A N/A Alkyl substituent, rotated binding in nNOS
PR5 (N-(3,4-dimethoxy-2-chlorobenzylideneamino)-N'-hydroxyguanidine) N/A N/A Chlorobenzylidene, methoxy groups

Key Findings :

  • Chlorophenyl vs.
  • Role of Aromaticity: N-Aryl derivatives generally show higher NO production rates than N-alkyl analogs due to enhanced π-π interactions with the heme cofactor .

Cytotoxic and Anticancer Activity

Hydroxyguanidine derivatives with sulfonyl or chlorophenyl groups demonstrate potent cytotoxicity. Selected examples include:

Compound Cell Line (ID50, µM) Structural Features Reference
N-(4-Chlorophenyl)-N'-[(benzo[2,1,3]thiadiazol-4-yl)sulfonyl]-N"-hydroxyguanidine (4g) HepG2: 8.2; COLO 205: 9.5 Chlorophenyl, sulfonyl, aromatic stacking
4n (N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine) TSGH 8302: 2.1; KB: 3.4 Dichloro, nitrophenoxy substituents
Hydroxyguanidine (parent compound) L1210: ~1000 Unsubstituted hydroxyguanidine

Key Findings :

  • Chlorophenyl and Sulfonyl Groups : Derivatives like 4g and 4n exhibit 10–100-fold greater cytotoxicity than the parent hydroxyguanidine, attributed to enhanced membrane permeability and target engagement via aromatic stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) further amplify activity by stabilizing reactive intermediates .

Structural and Pharmacokinetic Variations

Substitution Patterns

  • N-Alkyl vs. N-Aryl : N-Alkyl derivatives (e.g., N-cyclopropyl, N-butyl) exhibit lower metabolic stability due to susceptibility to hepatic oxidation, whereas N-aryl analogs (e.g., N-phenyl, N-chlorophenyl) resist degradation .
  • Para-Substituted Phenyl Groups : Derivatives with para-Cl or -OCH3 substituents show improved bioavailability compared to ortho- or meta-substituted analogs .

Redox Properties

  • Hydroxyguanidine Core : The O–N bond in hydroxyguanidines is reducible by hydrogen/palladium, impacting their reactivity in biological systems .

Propriétés

Numéro CAS

130974-86-6

Formule moléculaire

C7H8ClN3O

Poids moléculaire

185.61 g/mol

Nom IUPAC

2-(4-chlorophenyl)-1-hydroxyguanidine

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11)

Clé InChI

JYBXKTLYOMPMQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C(N)NO)Cl

SMILES canonique

C1=CC(=CC=C1N=C(N)NO)Cl

Key on ui other cas no.

130974-86-6

Synonymes

2-(4-chlorophenyl)-1-hydroxy-guanidine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.